7-hydroxy-3,4-dimethyl-8-[(2-phenylmorpholin-4-yl)methyl]-2H-chromen-2-one

Medicinal chemistry Mannich base SAR Coumarin scaffold diversification

7-Hydroxy-3,4-dimethyl-8-[(2-phenylmorpholin-4-yl)methyl]-2H-chromen-2-one (C22H23NO4, monoisotopic mass 365.1627 Da) is a fully synthetic chromen-2-one (coumarin) derivative that belongs to the 7-hydroxy-3,4-dimethylcoumarin subclass carrying an 8-substituted aminomethyl moiety derived from the Mannich reaction. The compound is catalogued as InterBioScreen ID STOCK1N-79951 within commercial screening libraries and bears the InChIKey MMCKWDBPDYZIFC-UHFFFAOYSA-N.

Molecular Formula C22H23NO4
Molecular Weight 365.4 g/mol
Cat. No. B12180370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-3,4-dimethyl-8-[(2-phenylmorpholin-4-yl)methyl]-2H-chromen-2-one
Molecular FormulaC22H23NO4
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2CN3CCOC(C3)C4=CC=CC=C4)O)C
InChIInChI=1S/C22H23NO4/c1-14-15(2)22(25)27-21-17(14)8-9-19(24)18(21)12-23-10-11-26-20(13-23)16-6-4-3-5-7-16/h3-9,20,24H,10-13H2,1-2H3
InChIKeyMMCKWDBPDYZIFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-3,4-dimethyl-8-[(2-phenylmorpholin-4-yl)methyl]-2H-chromen-2-one: Compound Identity and Procurement Baseline


7-Hydroxy-3,4-dimethyl-8-[(2-phenylmorpholin-4-yl)methyl]-2H-chromen-2-one (C22H23NO4, monoisotopic mass 365.1627 Da) is a fully synthetic chromen-2-one (coumarin) derivative that belongs to the 7-hydroxy-3,4-dimethylcoumarin subclass carrying an 8-substituted aminomethyl moiety derived from the Mannich reaction [1]. The compound is catalogued as InterBioScreen ID STOCK1N-79951 within commercial screening libraries and bears the InChIKey MMCKWDBPDYZIFC-UHFFFAOYSA-N [2]. Its core structure combines three pharmacophoric elements: (i) a 7-hydroxy-3,4-dimethylcoumarin fluorophore/chromophore, (ii) an 8-methylene linker installed via Mannich aminomethylation, and (iii) a 2-phenylmorpholine moiety that introduces a basic tertiary amine centre, a chiral carbon at the morpholine 2-position, and an additional phenyl ring capable of π-stacking and hydrophobic interactions [3]. The compound is supplied exclusively for non-human research use and serves as a screening candidate in early-stage drug discovery programmes [1].

Why 7-Hydroxy-3,4-dimethyl-8-[(2-phenylmorpholin-4-yl)methyl]-2H-chromen-2-one Cannot Be Replaced by In-Class Analogs


Within the 7-hydroxy-3,4-dimethylcoumarin chemotype, compounds are frequently treated as interchangeable screening candidates. However, substitution at the C8 position is a critical determinant of biological target engagement, isoform selectivity, and off-target liability. The 2019 SAR study by Qi et al. demonstrated that introduction of hydrophobic or bulky substituents at C8 systematically reduces CYP2A6 inhibitory activity, with the degree of reduction dependent on substituent size and charge [1]. The target compound carries a 2-phenylmorpholin-4-ylmethyl group at C8—a substituent that is structurally distinct from the simpler pyrrolidin-1-ylmethyl, piperidin-1-ylmethyl, or morpholin-4-ylmethyl groups found in closely related analogs (e.g., EVT-11431875, EVT-12312578) [2]. The 2-phenyl substituent on the morpholine ring introduces a chiral centre absent in plain morpholine or piperidine analogs, while the additional phenyl ring alters both the lipophilicity (predicted LogP = 2.77) and the potential for π-π interactions with aromatic residues in target binding pockets [3]. Generic substitution with a simpler 8-aminoalkyl coumarin therefore risks losing both the specific binding geometry conferred by the 2-phenylmorpholine moiety and the differentiated CYP isoform selectivity profile. Precisely these structural features position this compound as a candidate with a distinct polypharmacology fingerprint that cannot be assumed from the behaviour of unsubstituted, 8-hydroxy, or 8-simple-aminoalkyl analogs.

Quantitative Differentiation Evidence for 7-Hydroxy-3,4-dimethyl-8-[(2-phenylmorpholin-4-yl)methyl]-2H-chromen-2-one vs. Closest Analogs


Structural Differentiation: 2-Phenylmorpholine vs. Simpler 8-Aminoalkyl Substituents

The 2-phenylmorpholin-4-ylmethyl substituent at C8 distinguishes this compound from the most closely related analogs—7-hydroxy-3,4-dimethyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one (MW 273.33), 8-(piperidin-1-ylmethyl)- (MW 287.35), and 8-(morpholin-4-ylmethyl)- (MW 289.33) derivatives [1]. The 2-phenylmorpholine moiety contributes a second aromatic ring (increasing heavy atom count from ~20 to 27), a basic amine centre (predicted pKa 6.53), and a stereogenic centre at the morpholine C2 position—none of which are present in the pyrrolidine or piperidine analogs [2]. The additional phenyl ring enables π-stacking interactions with aromatic protein residues (Phe, Tyr, Trp) that are geometrically inaccessible to saturated-ring amines, while the increased molecular volume (MW increase of ~92 Da vs. the pyrrolidine analog) alters both passive membrane permeability and binding-site complementarity [3]. The 2-phenylmorpholine fragment itself is known to confer monoamine transporter affinity (parent 2-phenylmorpholine is a norepinephrine-dopamine releasing agent) [4], suggesting this compound may engage a distinct target space relative to simpler C8-aminoalkyl coumarins.

Medicinal chemistry Mannich base SAR Coumarin scaffold diversification

CYP2A6 Inhibition: Predicted Attenuation by Bulky C8 Substitution

The Qi et al. (2019) SAR study established that introducing hydrophobic or bulky substituents at the C4, C6, and C8 positions of 7-hydroxycoumarin consistently reduces CYP2A6 inhibitory activity [1]. The parent compound, 7-hydroxy-3,4-dimethylcoumarin (CHEMBL19240), shows moderate CYP2A6 inhibition with an IC50 of 7.65 μM [2], whereas the more compact 7,8-dihydroxycoumarin is a relatively potent inhibitor (IC50/Ki = 4.61/3.02 μM) [1]. The target compound carries a sterically demanding 2-phenylmorpholin-4-ylmethyl group at C8, which is substantially bulkier than a hydroxyl group. The rank order of hydroxy substitution sites for CYP2A6 inhibition was C6 > C7 > C8, and the introduction of large substituents at C8 caused the most pronounced reduction in activity [1]. Based on this SAR, the target compound is predicted to exhibit markedly attenuated CYP2A6 inhibitory activity compared to both the parent 7-hydroxy-3,4-dimethylcoumarin and the 7,8-dihydroxy analog. This is a desirable property when CYP2A6 inhibition constitutes an off-target liability in programs where the compound is screened against other primary endpoints (e.g., kinase inhibition, nuclear receptor modulation).

Drug metabolism CYP450 isoform selectivity Coumarin 7-hydroxylation

MAO-A vs. MAO-B Selectivity: 3,4-Dimethyl Substitution Pattern on the Coumarin Core

The Abdelhafez et al. (2012) study demonstrated that 4-methyl and 3,4-dimethyl-7-oxycoumarin derivatives consistently exhibit high affinity and selectivity for the MAO-A isoenzyme over MAO-B, with Ki values in the picomolar range for the most potent analogs [1]. In contrast, the parent 7-hydroxy-3,4-dimethylcoumarin (lacking an 8-aminoalkyl substituent) shows negligible MAO-B inhibition (IC50 > 10,000 nM) [2]. While direct MAO-A data for the target compound are not publicly available, the 3,4-dimethyl-7-oxycoumarin scaffold is a privileged template for MAO-A selectivity, and the 8-(2-phenylmorpholin-4-ylmethyl) appendage may further modulate potency through interactions with the MAO-A entrance cavity [1]. This contrasts with 4-phenyl-substituted coumarins such as 7-hydroxy-4-phenylcoumarin, which exhibits dual MAO/ALDH-2 inhibition (MAO IC50 = 0.5 μM, ALDH-2 IC50 = 1.5 μM) . For programs targeting MAO-A selectively over MAO-B, the 3,4-dimethyl pattern on the coumarin core provides a well-characterised selectivity foundation.

Monoamine oxidase inhibition Neuropharmacology 7-Oxycoumarin SAR

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition: Baseline of the 7-Hydroxy-3,4-dimethylcoumarin Core

The parent compound 7-hydroxy-3,4-dimethylcoumarin (CHEMBL19240) inhibits human 17β-HSD3 with an IC50 of 210 nM in a HeLa cell-based assay [1]. This places it in a comparable potency range to umbelliferone (IC50 = 1.4 μM) and 4-methylumbelliferone (IC50 = 1.9 μM) in human testes microsomal assays [2], but with approximately 7-9-fold greater potency. The 3,4-dimethyl substitution thus enhances 17β-HSD3 inhibitory activity relative to the mono-substituted or unsubstituted 7-hydroxycoumarin congeners. The target compound introduces an 8-(2-phenylmorpholin-4-ylmethyl) substituent onto this active core. Based on SAR from the 17β-HSD3 coumarin series, where 3- and 4-substitution critically modulates potency and selectivity against other 17β-HSD isoenzymes [3], the C8 modification is expected to further tune both potency and isoenzyme selectivity. In contrast, 7-hydroxy-4-phenylcoumarin shows a significantly weaker 17β-HSD3 IC50 of 1,000 nM [4], indicating that the 3,4-dimethyl pattern on the coumarin core is superior to the 4-phenyl pattern for this target. The target compound thus combines the favored 3,4-dimethyl coumarin core with a novel C8 substituent that may enhance target engagement through additional binding contacts.

Prostate cancer Steroid metabolism 17β-HSD3 inhibitors

Predicted Physicochemical Profile: Lipophilicity and Ionization Differentiated from the Parent Scaffold

The predicted physicochemical properties of the target compound show a significant shift from the parent 7-hydroxy-3,4-dimethylcoumarin scaffold. The target compound has a predicted LogP of 2.77 and a predicted acid pKa of 6.53, with a polar surface area (PSA) of 59.0 Ų and 3 rotatable bonds [1]. In comparison, the parent 3,4-dimethylumbelliferone (CHEMBL19240) has a reported LogP of 2.12, a PSA of 50.44 Ų, a melting point of 256°C, and a predicted pKa of 8.11 . The addition of the 2-phenylmorpholin-4-ylmethyl group at C8 increases LogP by approximately 0.65 log units and shifts the phenolic pKa from 8.11 to 6.53—indicating enhanced acidity of the 7-OH group, likely due to intramolecular hydrogen bonding with the morpholine nitrogen or inductive effects from the C8 substituent. This altered ionization profile means that at physiological pH (7.4), the target compound is predominantly ionized (phenolate form), whereas the parent compound is largely neutral. Both compounds comply with Lipinski's Rule of Five (molecular weight <500 Da, LogP <5, ≤5 H-bond donors, ≤10 H-bond acceptors) [1] [2]. However, the substantially lower pKa and higher lipophilicity of the target compound predict different passive membrane permeation behaviour and different binding to plasma proteins such as human serum albumin (HSA), which is known to bind 8-substituted 7-hydroxycoumarins [3].

ADME prediction Lipophilicity Drug-likeness profiling

Optimal Research Application Scenarios for 7-Hydroxy-3,4-dimethyl-8-[(2-phenylmorpholin-4-yl)methyl]-2H-chromen-2-one


Nuclear Receptor Screening: RORγ and Related Orphan Receptor Modulator Discovery

The combination of a coumarin fluorophore core with a 2-phenylmorpholine moiety that structurally resembles known nuclear receptor ligand fragments positions this compound as a candidate for RORγ (retinoic acid receptor-related orphan receptor gamma) modulator screening. The 7-hydroxycoumarin core provides intrinsic fluorescence suitable for FRET-based coactivator recruitment assays, while the 2-phenylmorpholine group offers a basic amine capable of forming salt bridges with acidic residues in the ligand-binding domain. The predicted moderate lipophilicity (LogP 2.77) is compatible with the hydrophobic ligand-binding pockets of nuclear receptors. Researchers should benchmark this compound against known RORγ inverse agonists in Gal4-UAS luciferase reporter assays in HEK293 cells, as the structurally related 7-hydroxycoumarin chemotype has precedent in nuclear receptor modulation. [1] [4]

MAO-A Selective Probe Development with Reduced CYP2A6 Off-Target Activity

The 3,4-dimethyl-7-oxycoumarin scaffold confers intrinsic MAO-A selectivity (Ki in picomolar range for optimized derivatives), while the bulky C8 2-phenylmorpholin-4-ylmethyl substituent is predicted to attenuate CYP2A6 inhibition—a known liability of 7-hydroxycoumarins. This compound is therefore suited for developing MAO-A-selective tool compounds with improved metabolic stability and reduced CYP-mediated drug-drug interaction potential. The predicted pKa shift (6.53 vs. 8.11 for the parent) also alters the ionization state at physiological pH, which may affect blood-brain barrier penetration relevant to CNS-targeted MAO-A inhibitor programmes. Researchers should prioritise head-to-head comparison against clorgyline and moclobemide in MAO-A/B selectivity panels and assess CYP2A6-mediated coumarin 7-hydroxylation inhibition to verify the predicted attenuation. [1] [4] [3]

17β-HSD3 Inhibitor Lead Optimization for Androgen-Dependent Prostate Cancer

The parent 7-hydroxy-3,4-dimethylcoumarin core shows 210 nM inhibition of 17β-HSD3 (HeLa cell assay), exceeding the potency of umbelliferone (1.4 μM) and 4-methylumbelliferone (1.9 μM) by approximately 7–9-fold. The target compound carries this potent core with an additional C8 modification that provides a vector for further potency enhancement and selectivity tuning against other 17β-HSD isoenzymes (types 1, 2, 5). Researchers should evaluate this compound alongside the parent coumarin in human LNCaP cell-based 17β-HSD3 assays measuring 14C-testosterone formation from 14C-androstenedione, and determine selectivity against 17β-HSD1 and 17β-HSD2. The increased lipophilicity (ΔLogP +0.65) relative to the parent may also affect cellular permeability and intracellular target engagement. [1] [4]

Fragment-Based and Structure-Guided Drug Design Using the 2-Phenylmorpholine Pharmacophore

The 2-phenylmorpholine moiety is a validated fragment in medicinal chemistry, having been employed in GSK-3β inhibitors and monoamine transporter ligands. By conjugating this fragment to a 7-hydroxy-3,4-dimethylcoumarin scaffold via a methylene linker, this compound serves as a bifunctional probe where the coumarin portion provides intrinsic fluorescence for binding assays (excitation ~360 nm, emission ~450 nm, typical of 7-hydroxycoumarins) while the 2-phenylmorpholine group engages amine-recognition sites. This dual functionality is absent in simpler 8-aminoalkyl coumarins (pyrrolidine, piperidine analogs) that lack the aromatic phenyl ring and chiral centre. Structure-based design efforts should exploit the stereogenic centre at the morpholine 2-position to explore enantioselective target engagement. [1] [4]

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